

Application Notes and Protocols for Fasnall Administration in MMTV-Neu Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fasnall**

Cat. No.: **B607418**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of **Fasnall**, a selective Fatty Acid Synthase (FASN) inhibitor, in Mouse Mammary Tumor Virus (MMTV)-Neu transgenic mouse models of HER2-positive breast cancer.

Introduction

The MMTV-Neu mouse model is a well-established transgenic model that spontaneously develops mammary tumors due to the overexpression of the unactivated *neu* (ErbB2/HER2) proto-oncogene.^[1] This model closely mimics human HER2-positive breast cancer, making it an invaluable tool for preclinical evaluation of novel therapeutic agents.^{[2][3]} Fatty Acid Synthase (FASN) is a key enzyme in de novo fatty acid synthesis and is frequently overexpressed in various cancers, including breast cancer, where it is associated with poor prognosis.^{[4][5][6]} **Fasnall** is a potent and selective inhibitor of FASN that has demonstrated significant anti-tumor activity in preclinical models of HER2-positive breast cancer.^{[7][8]} These notes detail the administration of **Fasnall** in MMTV-Neu mice, providing quantitative data and experimental protocols to guide researchers in their study design.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies administering **Fasnall** to MMTV-Neu mice.

Treatment Group	Dosage & Schedule	Tumor Volume (Day 21, mm ³)	Median Survival (Days)	Statistical Significance (p-value)	Reference
Vehicle Control	DMSO/saline (1:1), i.p., twice weekly	628 ± 381	29	-	[7]
Fasnall	15 mg/kg, i.p., twice weekly	436 ± 218	63	p = 0.049 (survival)	[7]

Table 1: Efficacy of **Fasnall** Monotherapy in MMTV-Neu Mice

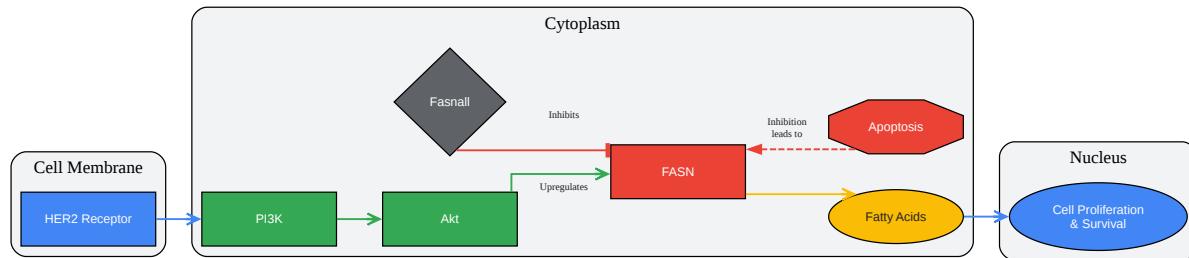
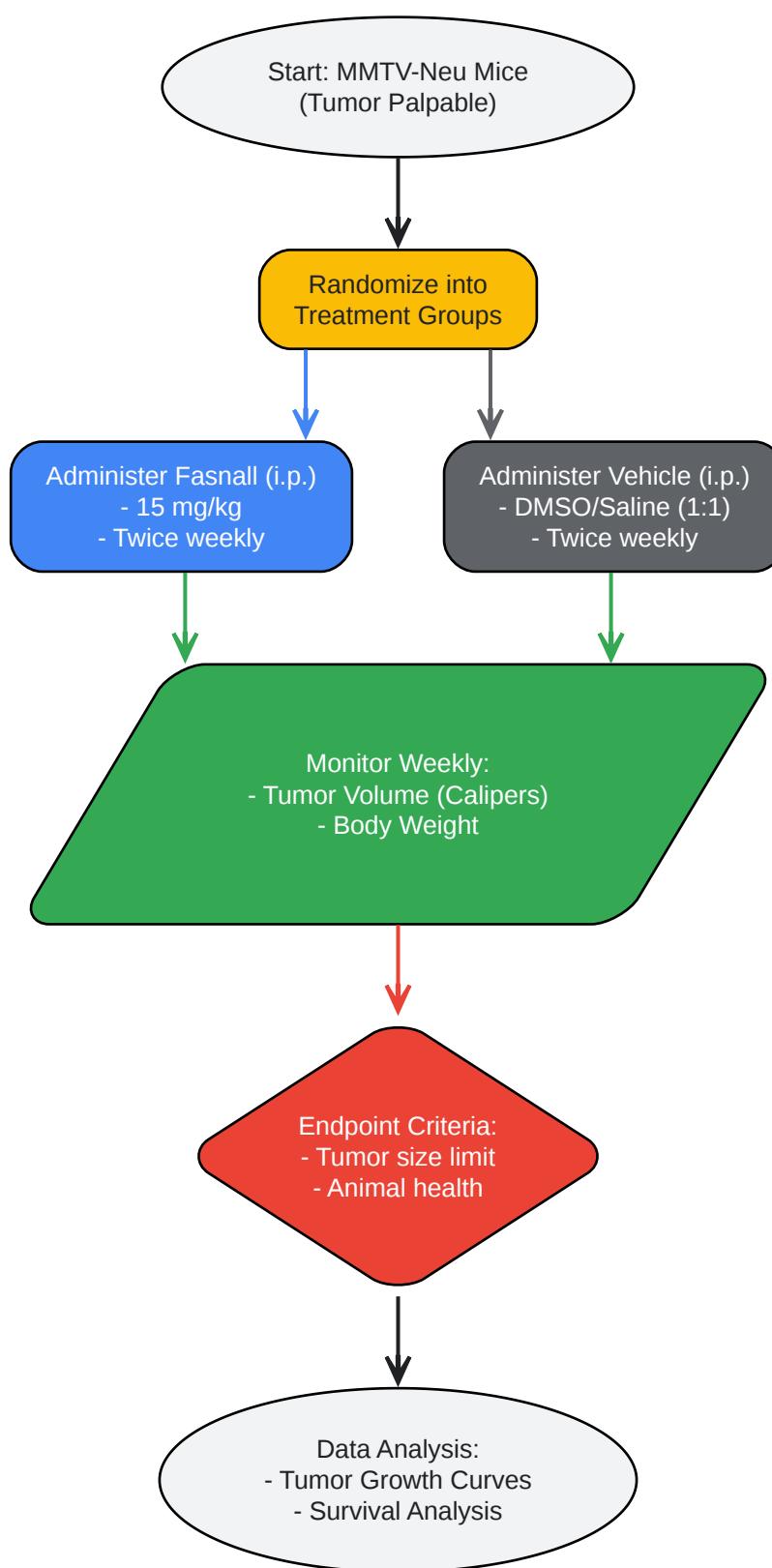

Treatment Group	Dosage & Schedule	Outcome	Statistical Significance (p-value)	Reference
Fasnall + Carboplatin	Fasnall: 15 mg/kg, i.p., twice weekly	Synergistic reduction in tumor volume	p = 0.014 (tumor volume)	[7]

Table 2: Efficacy of **Fasnall** and Carboplatin Combination Therapy in MMTV-Neu Mice

Signaling Pathways and Experimental Workflows

HER2-Neu Signaling and FASN Inhibition

The diagram below illustrates the signaling pathway in HER2-positive breast cancer and the mechanism of action for **Fasnall**. Overexpression of HER2 leads to the activation of downstream pathways, including PI3K/Akt, which upregulates FASN expression.[9] FASN is crucial for producing fatty acids required for rapid cell proliferation and survival. **Fasnall** selectively inhibits FASN, leading to a depletion of necessary lipids, an increase in pro-apoptotic ceramides, and ultimately, apoptosis of the cancer cells.[4][7]



[Click to download full resolution via product page](#)

Caption: HER2 signaling upregulates FASN, which **Fasnall** inhibits, leading to apoptosis.

Experimental Workflow for Fasnall Administration

The following diagram outlines the typical experimental workflow for evaluating the efficacy of **Fasnall** in the MMTV-Neu mouse model.

[Click to download full resolution via product page](#)

Caption: Workflow for **Fasnall** efficacy studies in MMTV-Neu mice.

Experimental Protocols

Protocol 1: Preparation of Fasnall for In Vivo Administration

Materials:

- **Fasnall** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Saline (0.9% NaCl), sterile
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Stock Solution Preparation (e.g., 10 mg/mL):
 - Aseptically weigh the required amount of **Fasnall** powder.
 - Dissolve the **Fasnall** powder in sterile DMSO to create a stock solution. For example, to make a 10 mg/mL stock, dissolve 10 mg of **Fasnall** in 1 mL of DMSO.
 - Vortex or gently warm the solution if necessary to ensure complete dissolution.
- Working Solution Preparation (for a 15 mg/kg dose):
 - The final injection vehicle is a 1:1 mixture of DMSO and saline.[\[7\]](#)
 - Calculate the required volume of the stock solution based on the mouse's body weight and the desired final injection volume (typically 100-200 μ L for intraperitoneal injection).
 - Example Calculation for a 20g mouse:
 - Dose: 15 mg/kg = 0.015 mg/g

- Required **Fasnall**: $0.015 \text{ mg/g} * 20 \text{ g} = 0.3 \text{ mg}$
- Volume of 10 mg/mL stock: $0.3 \text{ mg} / 10 \text{ mg/mL} = 0.03 \text{ mL (30 } \mu\text{L)}$
- In a sterile microcentrifuge tube, mix the calculated volume of the **Fasnall** stock solution with an equal volume of sterile saline. For the example above, mix 30 μL of the **Fasnall** stock with 30 μL of saline for a final injection volume of 60 μL .
- Prepare the working solution fresh on the day of injection.

Protocol 2: Administration of Fasnall to MMTV-Neu Mice

Animal Model:

- Female MMTV-Neu transgenic mice (e.g., FVB/N-Tg(MMTVneu)202Mul/J).[1][10]
- Tumors typically become palpable around 4-5 months of age.[3]

Procedure:

- Tumor Monitoring:
 - Begin palpating female MMTV-Neu mice for mammary tumors starting at approximately 16 weeks of age.
 - Once a tumor becomes palpable, measure its dimensions (length and width) using electronic calipers.
 - Calculate the tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation and Dosing:
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Weigh each mouse to calculate the precise injection volume.
 - Administer **Fasnall** (15 mg/kg) or the vehicle control (DMSO/saline 1:1) via intraperitoneal (i.p.) injection.[7]

- Repeat the injections twice weekly.[[7](#)]
- Monitoring and Endpoints:
 - Measure tumor volume and body weight at least once a week.[[7](#)]
 - Monitor the animals for any signs of toxicity or adverse effects. **Fasnall** has been reported to be well-tolerated with no significant weight loss.[[7](#)]
 - Establish clear endpoint criteria for euthanasia, such as tumor volume exceeding a certain limit (e.g., 1500-2000 mm³) or signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 3: Fasnall and Carboplatin Combination Therapy

Procedure:

- Follow the procedures outlined in Protocol 2 for animal monitoring and **Fasnall** administration.
- Administer carboplatin at a clinically relevant dose and schedule. While the exact dose for the MMTV-Neu study is not specified in the primary reference, doses in other murine cancer models can be a starting point for optimization.
- The administration of carboplatin can be timed to coincide with **Fasnall** injections.
- Monitor tumor volume, body weight, and animal health as described previously. The combination of **Fasnall** and carboplatin has been shown to synergistically reduce tumor volume.[[7](#)]

Conclusion

Fasnall demonstrates significant anti-tumor efficacy in the MMTV-Neu mouse model of HER2-positive breast cancer, both as a monotherapy and in combination with carboplatin. The provided protocols and data serve as a valuable resource for researchers investigating FASN inhibition as a therapeutic strategy for this aggressive breast cancer subtype. Adherence to

these detailed methodologies will facilitate the design and execution of robust preclinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of fatty acid synthase (FAS) suppresses HER2/neu (erbB-2) oncogene overexpression in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2(+) Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid synthase phosphorylation: a novel therapeutic target in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of synthetic lethality via combinations of ABT-888, a PARP inhibitor, and carboplatin in vitro and in vivo using BRCA1 and BRCA2 isogenic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In MMTV-Her-2/neu transgenic mammary tumors the absence of caveolin-1-/- alters PTEN and NHERF1 but not β -catenin expression - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Fasnall Administration in MMTV-Neu Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607418#fasnall-administration-in-mmtv-neu-mouse-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com